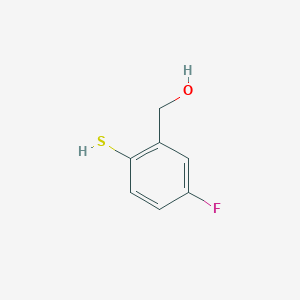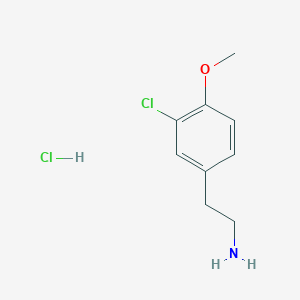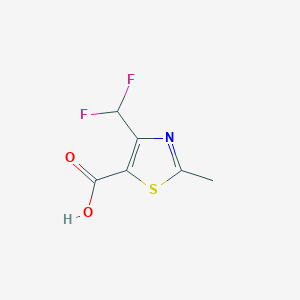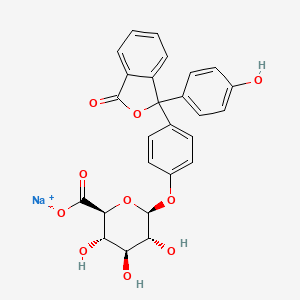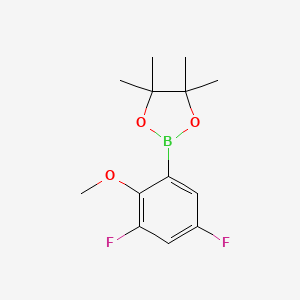
4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid
Übersicht
Beschreibung
4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C10H13BO6 . It belongs to the class of boronic acids and is characterized by its unique structure, which includes both methoxy and carboxyl functional groups. This compound finds applications in various scientific fields, including organic synthesis, medicinal chemistry, and material science .
Chemical Reactions Analysis
- Suzuki–Miyaura coupling : This compound can react with aryl halides under palladium catalysis to form carbon–carbon bonds .
- Fluoroalkylation : It can undergo copper-mediated ligandless aerobic fluoroalkylation with fluoroalkyl iodides .
- Ipso-nitration : One-pot ipso-nitration of arylboronic acids is another potential reaction .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling
4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The compound’s stability and functional group tolerance under mild reaction conditions make it an ideal candidate for synthesizing pharmaceuticals and polymers .
Protodeboronation
This compound can undergo protodeboronation, a process where the boron moiety is removed. This reaction is crucial for the synthesis of various organic compounds, including natural products and potential drug molecules. The protodeboronation of pinacol boronic esters, to which this compound can be converted, is particularly valuable for creating complex molecular architectures .
Oxidative Heck Reaction
The oxidative Heck reaction is a method used to form carbon-carbon double bonds4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid serves as a reagent in this palladium-catalyzed process, which is widely used in the synthesis of fine chemicals and active pharmaceutical ingredients .
Intramolecular C-H Amidation
Intramolecular C-H amidation is a reaction that introduces amide functionalities within a molecule, which is significant in the development of pharmaceuticals. The compound can be used as a reagent in this copper-catalyzed reaction, highlighting its versatility in complex organic syntheses .
Fluoroalkylation
The compound is also used in fluoroalkylation reactions, where a fluoroalkyl group is introduced into an aromatic system. This reaction is essential for the development of compounds with unique properties, such as increased metabolic stability or altered pharmacokinetics in drug development .
Nitration
Nitration is a fundamental chemical reaction used to introduce nitro groups into aromatic compounds4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid can be utilized in copper-catalyzed nitration reactions, which are important in the synthesis of dyes, agrochemicals, and explosives .
Homologation
Homologation reactions involve the lengthening of the carbon chain of a molecule. This compound can participate in homologation processes, particularly when converted to its pinacol ester form, to generate more complex organic structures, which is a key step in the synthesis of various natural products and pharmaceuticals .
Conjunctive Cross-Coupling
Lastly, the compound finds application in conjunctive cross-coupling reactions. These reactions are used to join two different organic fragments, providing a route to a diverse array of complex molecules. This application is especially relevant in the field of drug discovery, where the creation of diverse chemical libraries is essential .
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The 4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the context of Suzuki-Miyaura cross-coupling reactions, this involves the transfer of an organic group from boron to palladium . This reaction is facilitated by the relatively stable and environmentally benign nature of organoboron reagents .
Biochemical Pathways
The biochemical pathways affected by 4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid are primarily related to the formation of carbon-carbon bonds . The compound’s role in Suzuki-Miyaura cross-coupling reactions contributes to the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of 4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound facilitates the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of other reagents, the reaction temperature, and the pH of the reaction medium .
Eigenschaften
IUPAC Name |
(4,5-dimethoxy-2-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO6/c1-15-8-4-6(10(12)17-3)7(11(13)14)5-9(8)16-2/h4-5,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELMPXWFMDIKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(=O)OC)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585982 | |
| Record name | [4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072952-49-8 | |
| Record name | [4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



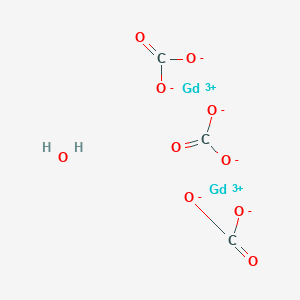
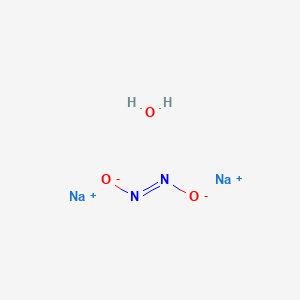

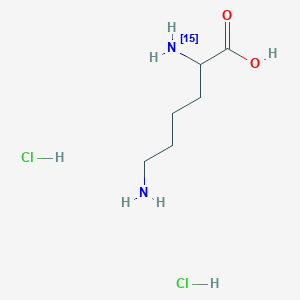



![4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide](/img/structure/B1591643.png)
